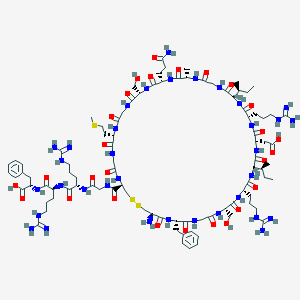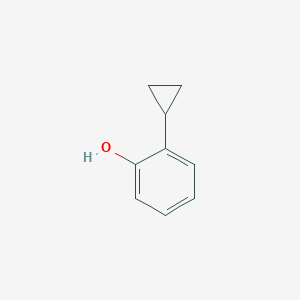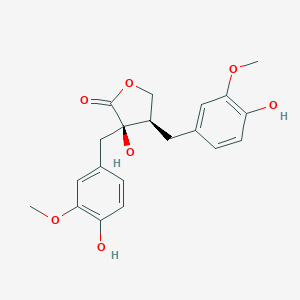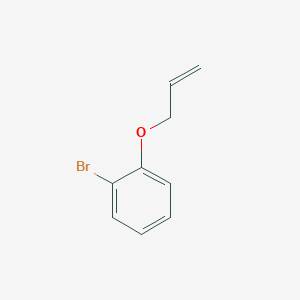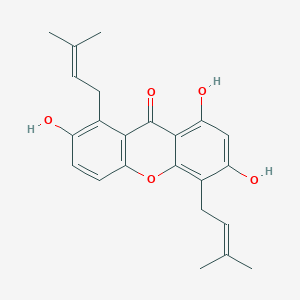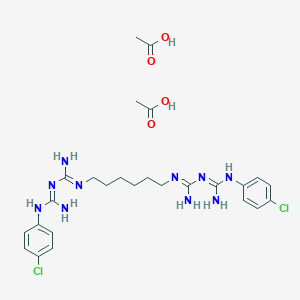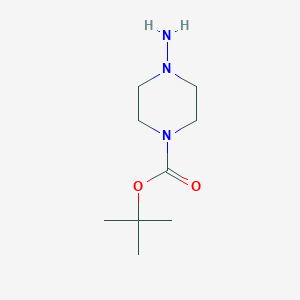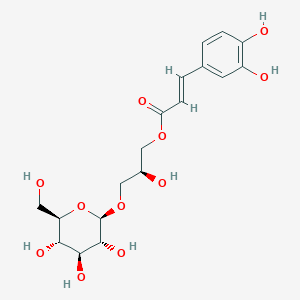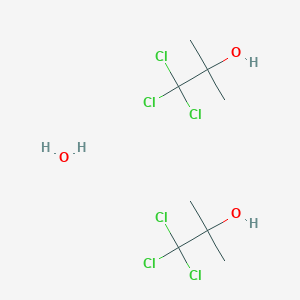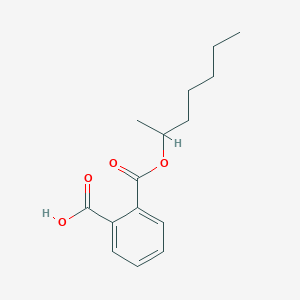
Mono-2-heptyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-2-heptyl phthalate (MHP) is a type of phthalate ester that is commonly used as a plasticizer in various industrial applications. It is known to have endocrine-disrupting properties that can affect the hormonal balance of living organisms. The purpose of
Aplicaciones Científicas De Investigación
PPAR Activation : Phthalate esters like Mono-(2-ethylhexyl)-phthalate (MEHP) are known to activate nuclear transcription factors such as peroxisome proliferator-activated receptor-alpha (PPARalpha) and PPAR-gamma (PPARgamma). This activation plays a role in processes like adipocyte differentiation and insulin sensitization, which are significant in understanding metabolic and endocrine functions (Hurst & Waxman, 2003).
Association with Diabetes : Studies have shown that high levels of certain phthalate metabolites are associated with an increased prevalence of diabetes, particularly in elderly populations. This suggests a possible link between phthalate exposure and metabolic disorders (Lind, Zethelius, & Lind, 2012).
Environmental Exposure and Health Effects : Phthalate exposure is a subject of concern due to its ubiquitous presence in the environment and potential adverse health effects. The wide use of phthalates in consumer and medical products makes it a significant topic of research in environmental health (Hauser & Calafat, 2005).
Reproductive Health Impact : Phthalates have been studied for their impact on reproductive health, particularly in the context of in vitro fertilization (IVF) outcomes. Certain phthalate metabolites are linked to reduced oocyte quality and number, suggesting potential implications for female fertility (Machtinger et al., 2018).
Phthalate Metabolism and Biomonitoring : Understanding the metabolism of phthalates and their occurrence in human biological samples is crucial for assessing exposure and potential health risks. Analytical methods are developed to detect phthalate metabolites in biological samples like urine, which helps in monitoring human exposure to these chemicals (Barr et al., 2003).
Propiedades
Número CAS |
129171-03-5 |
|---|---|
Nombre del producto |
Mono-2-heptyl phthalate |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-heptan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-4-5-8-11(2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
Clave InChI |
NTIWNFLUZQSLDR-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
SMILES canónico |
CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
1,2-Benzenedicarboxylic Acid 1-(1-Methylhexyl) Ester; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



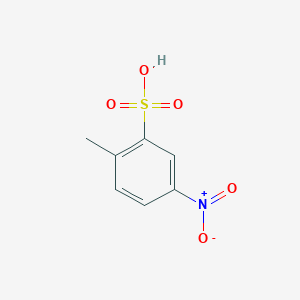
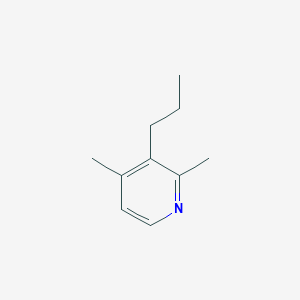
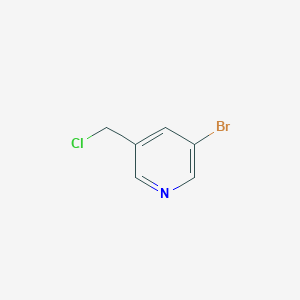
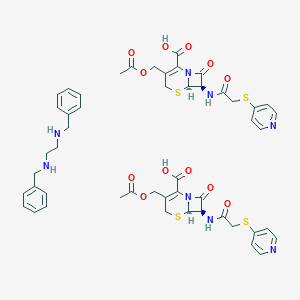
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
